2-amino-N-(cyanomethyl)acetamide
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Overview
Description
2-amino-N-(cyanomethyl)acetamide is an organic compound with the molecular formula C4H7N3O It is a derivative of cyanoacetamide and contains both an amino group and a cyano group
Preparation Methods
The synthesis of 2-amino-N-(cyanomethyl)acetamide can be achieved through several methods:
Direct Treatment of Amines with Alkyl Cyanoacetates: This method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates.
Stirring without Solvent at Elevated Temperatures: Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight.
Chemical Reactions Analysis
2-amino-N-(cyanomethyl)acetamide undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the C-2 position allows for condensation reactions with various reagents to form heterocyclic compounds.
Substitution Reactions: The compound can participate in substitution reactions, where the cyano group or the amino group is replaced by other functional groups.
Cyclization Reactions: It can undergo cyclization reactions to form pyrrole, pyrazole, and other heterocyclic structures.
Scientific Research Applications
2-amino-N-(cyanomethyl)acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-amino-N-(cyanomethyl)acetamide involves its ability to participate in various chemical reactions due to the presence of both the amino and cyano groups. These functional groups allow the compound to interact with different molecular targets and pathways, leading to the formation of biologically active molecules .
Comparison with Similar Compounds
2-amino-N-(cyanomethyl)acetamide can be compared with other cyanoacetamide derivatives:
N-aryl cyanoacetamides: These compounds have similar reactivity but differ in their biological activities and applications.
N-heteryl cyanoacetamides: These derivatives are also used in the synthesis of heterocyclic compounds and have diverse applications in medicinal chemistry.
The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical reactions and applications in various fields.
Properties
CAS No. |
5298-10-2 |
---|---|
Molecular Formula |
C4H7N3O |
Molecular Weight |
113.12 g/mol |
IUPAC Name |
2-amino-N-(cyanomethyl)acetamide |
InChI |
InChI=1S/C4H7N3O/c5-1-2-7-4(8)3-6/h2-3,6H2,(H,7,8) |
InChI Key |
MTHUPGKUEISSDE-UHFFFAOYSA-N |
Canonical SMILES |
C(C#N)NC(=O)CN |
Purity |
95 |
Origin of Product |
United States |
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